Benzylmethylsilane

Description

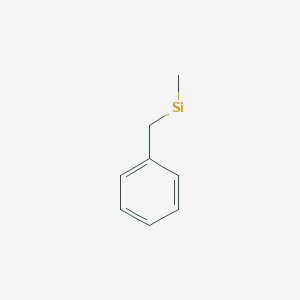

Benzylmethylsilane (C₆H₅CH₂SiH₃) is an organosilicon compound featuring a benzyl group (C₆H₅CH₂–) bonded to a silicon atom with three hydrogen substituents. This structure imparts unique reactivity, particularly in silylation reactions and C–Si bond formation. Its applications span organic synthesis, materials science, and surface chemistry, where its moderate steric bulk and electronic properties enable selective transformations. For instance, its regioselectivity in thiocarbonyl additions contrasts with allylsilanes due to hard/soft acid-base principles . This compound’s stability under various conditions and compatibility with diverse reagents make it a versatile tool in synthetic workflows, especially when precise stoichiometry and solvent drying are maintained .

Properties

Molecular Formula |

C8H10Si |

|---|---|

Molecular Weight |

134.25 g/mol |

InChI |

InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

MDKRTSPCVYLSIO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylmethylsilanol.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products:

Oxidation: Benzylmethylsilanol.

Reduction: Various reduced organic compounds.

Substitution: A wide range of substituted silanes depending on the reagents used.

Scientific Research Applications

Benzylmethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

The following table and analysis highlight key distinctions between benzylmethylsilane and analogous silanes:

| Compound | Formula | Key Features | Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₆H₅CH₂SiH₃ | Benzyl group enhances stability; moderate steric bulk | Selective silylation, regioselective thiocarbonyl additions | Organic synthesis, stable C–Si bond formation |

| Trimethylsilane | (CH₃)₃SiH | Simple structure, low steric hindrance | Rapid but less selective reactions; prone to over-silylation | Protecting groups, gas-phase reactions |

| Phenylsilane | C₆H₅SiH₃ | Phenyl group increases hydrophobicity | Oxidative cleavage reactions; forms siloxanes | Polymer chemistry, hydrophobic coatings |

| Dimethylbenzylsilane | C₆H₅CH₂Si(CH₃)₂H | Combines methyl and benzyl groups; balanced reactivity | Intermediate in multi-step syntheses; tunable steric effects | Cross-coupling reactions, functional materials |

| Benzyltrichlorosilane | C₆H₅CH₂SiCl₃ | Chlorine substituents increase electrophilicity | Hydrolyzes readily; forms silanol intermediates | Surface modification (e.g., glass, polymers) |

| Benzyltrimethylsilane | C₆H₅CH₂Si(CH₃)₃ | Bulky trimethyl group reduces reactivity | Limited in polar reactions; stable under acidic conditions | Inert solvents, protecting groups |

| Benzylchlorodimethylsilane | C₆H₅CH₂SiCl(CH₃)₂ | Chlorine enables nucleophilic substitution; methyl groups stabilize intermediates | Reacts with alcohols/amines to form silyl ethers/amines | Precursor for functionalized silanes, adhesives |

Key Findings :

Reactivity Trends :

- Electrophilicity : Benzyltrichlorosilane (Cl substituents) reacts faster with nucleophiles than this compound (H substituents) due to higher electrophilicity .

- Steric Effects : Trimethylsilane’s simplicity allows broad reactivity, while benzyltrimethylsilane’s bulk limits access to the silicon center, reducing reaction rates .

Stability and Applications :

- This compound’s C–Si bonds are more stable than those in phenylsilane, which undergoes oxidative cleavage more readily .

- Dimethylbenzylsilane’s dual substituents (methyl and benzyl) balance reactivity and stability, making it ideal for iterative syntheses .

Synthetic Utility: Benzyltrichlorosilane’s hydrolysis-prone nature is exploited for surface modification, whereas this compound’s stability suits in situ silylation . Failed cyclization reactions with this compound (vs. successful cross-coupling) highlight the need to compare oxidation potentials and radical scavenging rates with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.